molecular formula C18H14BrN3O2 B2809719 Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 109321-96-2

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate

Cat. No.: B2809719
CAS No.: 109321-96-2
M. Wt: 384.233
InChI Key: OFIDORUTRSFBQN-UHFFFAOYSA-N
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Description

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14BrN3O2. It is a derivative of indoloquinoxaline, a class of compounds known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Alkylation and Acylation: The indole and quinoxaline rings can be functionalized through alkylation and acylation reactions.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDORUTRSFBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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